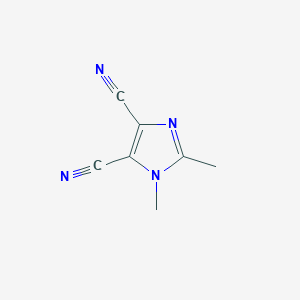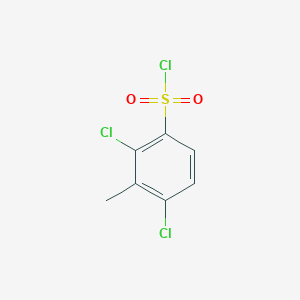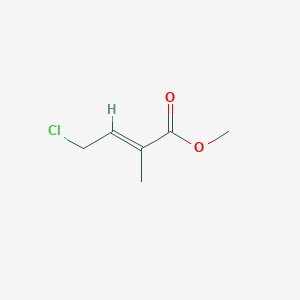
Methyl 4-chloro-2-methylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-methylbut-2-enoate is an organic compound with the molecular formula C6H9ClO2 It is a derivative of butenoate, featuring a chlorine atom and a methyl group attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylbut-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid to form the desired methyl ester.
Another method involves the use of a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. In this case, the ylide would be prepared from a precursor containing the 4-chloro-2-methylbut-2-enoate moiety .
Industrial Production Methods
Industrial production of methyl (2E)-4-chloro-2-methylbut-2-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
化学反应分析
Types of Reactions
Methyl 4-chloro-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products depend on the nucleophile used, such as alcohols, amines, or ethers.
科学研究应用
Methyl 4-chloro-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of methyl (2E)-4-chloro-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Methyl 4-chloro-2-methylbut-2-enoate can be compared with other similar compounds, such as:
Methyl (2E)-3-chloro-2-methylbut-2-enoate: Similar structure but with a different position of the chlorine atom.
Methyl (2E)-4-bromo-2-methylbut-2-enoate: Similar structure but with a bromine atom instead of chlorine.
Methyl (2E)-4-chloro-2-ethylbut-2-enoate: Similar structure but with an ethyl group instead of a methyl group.
属性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC 名称 |
methyl (E)-4-chloro-2-methylbut-2-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3/b5-3+ |
InChI 键 |
LTZAWBBRKABPAL-HWKANZROSA-N |
手性 SMILES |
C/C(=C\CCl)/C(=O)OC |
规范 SMILES |
CC(=CCCl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



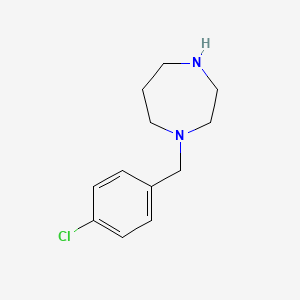
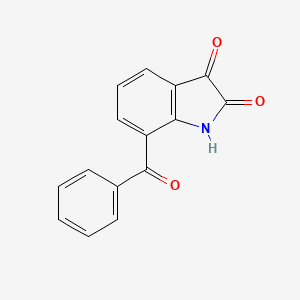
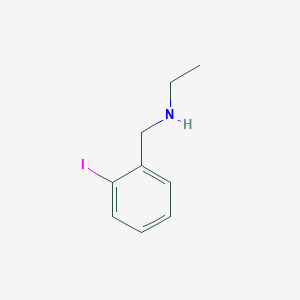
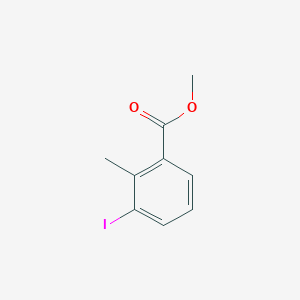

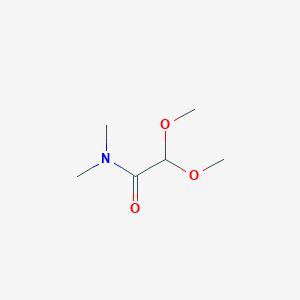
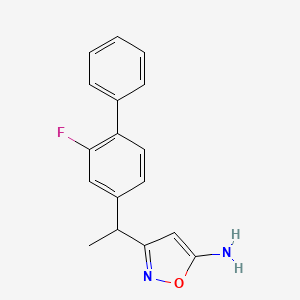
![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)
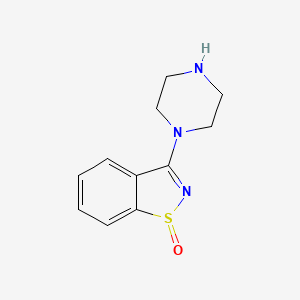
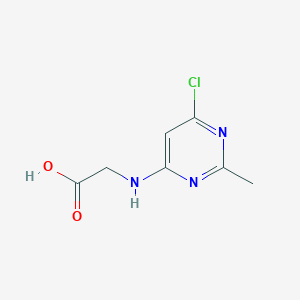
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1369266.png)
